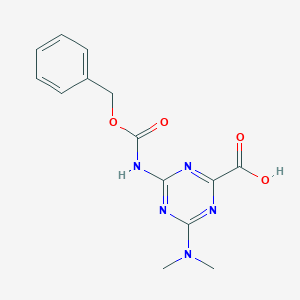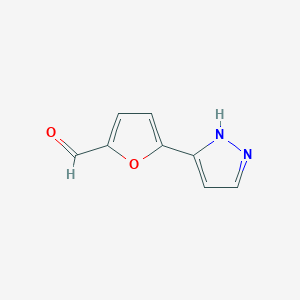
5-(1h-Pyrazol-5-yl)-2-furaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-Pyrazol-5-yl)-2-furaldehyde is a heterocyclic compound that features both a pyrazole and a furan ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both pyrazole and furan moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-Pyrazol-5-yl)-2-furaldehyde typically involves the condensation of a pyrazole derivative with a furan aldehyde. One common method includes the reaction of 5-amino-1H-pyrazole with furfural under acidic or basic conditions to yield the desired product. The reaction can be catalyzed by various acids or bases, and the choice of solvent can significantly affect the yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of microwave-assisted synthesis and other green chemistry approaches can also be employed to reduce environmental impact and improve reaction rates .
Chemical Reactions Analysis
Types of Reactions: 5-(1H-Pyrazol-5-yl)-2-furaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles for furan ring, nucleophiles for pyrazole ring.
Major Products:
Oxidation: 5-(1H-Pyrazol-5-yl)-2-furancarboxylic acid.
Reduction: 5-(1H-Pyrazol-5-yl)-2-furanmethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(1H-Pyrazol-5-yl)-2-furaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(1H-Pyrazol-5-yl)-2-furaldehyde involves its interaction with various molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The furan ring can participate in electron transfer reactions, affecting cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell proliferation .
Comparison with Similar Compounds
5-Amino-1H-pyrazole: Shares the pyrazole ring but lacks the furan moiety.
2-Furaldehyde: Contains the furan ring but lacks the pyrazole moiety.
1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzene: Contains multiple pyrazole rings but lacks the furan ring.
Uniqueness: 5-(1H-Pyrazol-5-yl)-2-furaldehyde is unique due to the combination of pyrazole and furan rings in its structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-(1H-pyrazol-5-yl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-5-6-1-2-8(12-6)7-3-4-9-10-7/h1-5H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLDPCCHOYJXRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=CC=NN2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

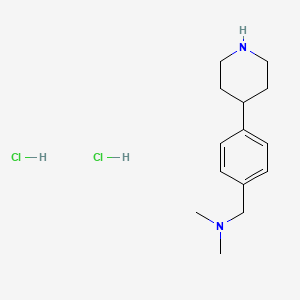
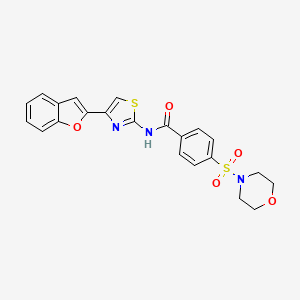
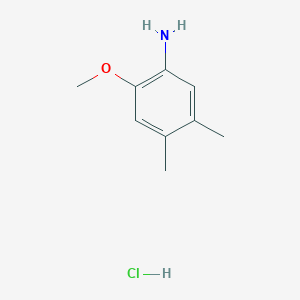
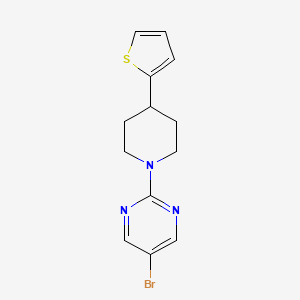
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2394164.png)
![N-{4-[3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-2-hydroxy-propoxy]-phenyl}-acetamide](/img/structure/B2394165.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide](/img/structure/B2394166.png)
![N-(4-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2394167.png)
![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2394169.png)
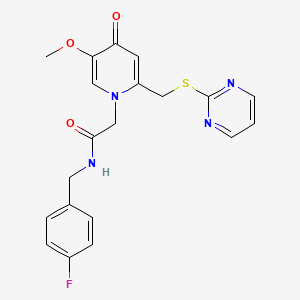
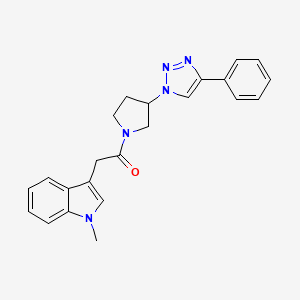
![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2394176.png)
